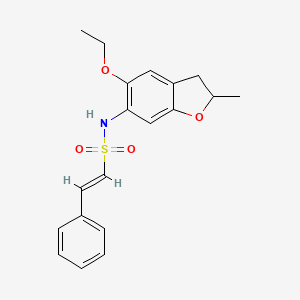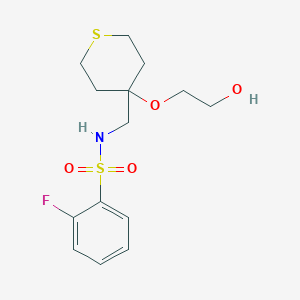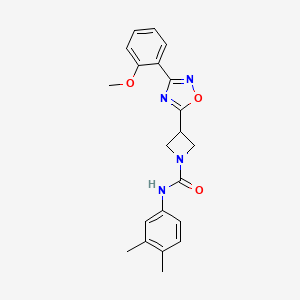
(E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential in Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing promising properties for photodynamic therapy (PDT) in cancer treatment. This compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, important for Type II mechanisms in PDT, indicating potential for treating cancer using this approach (Pişkin, Canpolat, & Öztürk, 2020).
Impact on Cognitive Functions
The research by Hirst et al. (2006) focuses on a compound, SB-399885, which is a potent 5-HT6 receptor antagonist with cognitive enhancing properties. This study is relevant due to the structural similarities and functional roles of these types of compounds in cognitive functions. The compound showed potential in improving cognitive abilities in various models, suggesting a wider applicability for related compounds in cognitive enhancement (Hirst et al., 2006).
Application in Analytical Chemistry
A study by Maier et al. (2005) used capillary electrophoresis to separate enantiomers of a compound structurally similar to the one . This method could potentially be applied for the separation and analysis of (E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide, which is crucial in the pharmaceutical industry for quality control and drug formulation processes (Maier et al., 2005).
Potential in Hormone Receptor Affinity
Halabalaki et al. (2000) isolated compounds from Onobrychis ebenoides and evaluated their binding affinity for the estrogen receptor. While the study directly does not involve the compound , it highlights the potential research direction where the affinity of similar compounds for different hormone receptors can be explored. This could have implications in developing targeted therapies for hormone-dependent conditions (Halabalaki et al., 2000).
Role in Endothelin Receptor Antagonism
Research by Murugesan et al. (1998) on biphenylsulfonamide endothelin antagonists provides insights into the potential of such compounds in modulating endothelin receptor activity. This is relevant for (E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide due to the structural and functional similarities, indicating possible applications in cardiovascular diseases and other conditions where endothelin receptor modulation is beneficial (Murugesan et al., 1998).
Propiedades
IUPAC Name |
(E)-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-19-12-16-11-14(2)24-18(16)13-17(19)20-25(21,22)10-9-15-7-5-4-6-8-15/h4-10,12-14,20H,3,11H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNCYQKGGAFQM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)


![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)


![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)

